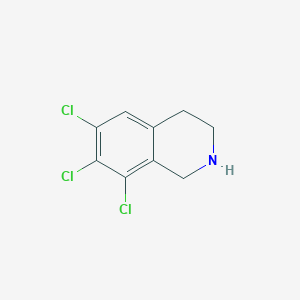
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of three chlorine atoms at the 6th, 7th, and 8th positions on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dechlorinated tetrahydroisoquinoline derivatives.
Substitution: Functionalized tetrahydroisoquinoline derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It may exert its effects by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. Additionally, its chlorinated structure may contribute to its ability to cross the blood-brain barrier, enhancing its efficacy as a neuroactive agent.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without chlorine substituents.
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with two chlorine atoms.
6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups instead of chlorine atoms.
Uniqueness
6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
73075-53-3 |
|---|---|
Molecular Formula |
C9H8Cl3N |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
6,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8Cl3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2 |
InChI Key |
DYLOZSJRCGMHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C(=C(C=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















